molecular formula C23H24N4O4 B2358926 methyl 4-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate CAS No. 1421463-16-2

methyl 4-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate

Cat. No. B2358926
CAS RN: 1421463-16-2
M. Wt: 420.469
InChI Key: BADZTGVRUNIXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a 1,2,4-triazole ring, a common structure in medicinal chemistry . Triazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as pyrazoles and quinazolines have been synthesized through various methods . For instance, one method involves the condensation reaction of 3-oxo-2- (phenyl-hydrazono)butanate and S-methyl-dithio-carbazate .


Molecular Structure Analysis

The molecular structure of similar compounds often involves intra-molecular hydrogen bonds, which can stabilize the compound’s form . For example, an intra-molecular N-H⋯O interaction can generate an S (6) ring, which stabilizes the enamine-keto form of the compound .

Scientific Research Applications

Antimalarial Activity

The structural similarity of this compound to pyrrolin-4-ones, which are known for their antimalarial properties , suggests potential use in the development of new antimalarial drugs. The bioactive nature of these compounds can be harnessed to design molecules that interfere with the life cycle of malaria-causing parasites.

HIV-1 Protease Inhibition

Compounds related to pyrrolin-4-ones have demonstrated HIV-1 protease inhibitory activities . This compound could be explored for its efficacy in inhibiting the HIV-1 protease, an enzyme critical for the replication of the virus, thus offering a potential pathway for therapeutic intervention.

Anticancer Properties

The compound’s structure is indicative of potential anticancer properties. Substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which share a similar structural framework, have shown promise as anti-mycobacterial and anticancer agents . Research could focus on the synthesis and structure-activity relationship to evaluate its efficacy against cancer cells.

Antimicrobial Activities

The presence of a 1,2,4-triazole nucleus is associated with good antimicrobial activities . This compound could be synthesized and tested against various microorganisms to determine its effectiveness as an antimicrobial agent.

Drug Development

Given its structural relation to successful drugs like Atorvastatin and Sunitinib , this compound could be a precursor in the synthesis of novel drugs with improved pharmacokinetic properties.

properties

IUPAC Name

methyl 4-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-25-23(30)27(19-6-4-3-5-7-19)20(24-25)16-12-14-26(15-13-16)21(28)17-8-10-18(11-9-17)22(29)31-2/h3-11,16H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADZTGVRUNIXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.